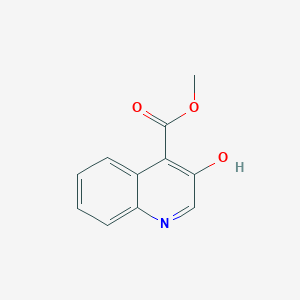

Methyl 3-hydroxyquinoline-4-carboxylate

説明

Structure

3D Structure

特性

IUPAC Name |

methyl 3-hydroxyquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)10-7-4-2-3-5-8(7)12-6-9(10)13/h2-6,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVBBJBFKMAMEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90502346 | |

| Record name | Methyl 3-hydroxyquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73776-18-8 | |

| Record name | Methyl 3-hydroxyquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-hydroxyquinoline-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Elucidation and Advanced Characterization of Methyl 3 Hydroxyquinoline 4 Carboxylate and Its Derivatives

Spectroscopic Analysis in Structural Confirmation

Spectroscopic methods are indispensable for confirming the covalent structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information, allowing for an unambiguous assignment of the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR)

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. tsijournals.com For quinoline (B57606) derivatives, ¹H and ¹³C NMR spectra provide distinct signals that correspond to each unique nucleus in the structure. nih.gov

¹H NMR: The proton NMR spectrum reveals the chemical environment of hydrogen atoms. In derivatives of Methyl 3-hydroxyquinoline-4-carboxylate, aromatic protons on the quinoline ring typically appear in the downfield region (δ 7.0-8.5 ppm). nih.gov Specific signals for the hydroxyl proton (OH) and the methyl ester protons (OCH₃) are also key identifiers. For instance, in the closely related compound, methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, a broad singlet for the OH proton is observed at a very downfield shift of 11.60 ppm, while the methyl ester protons appear as a singlet at 3.77 ppm. mdpi.com

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ester group in quinoline derivatives is typically found in the 165-175 ppm range. mdpi.com Aromatic carbons resonate in the 110-150 ppm region, and the methyl ester carbon appears significantly upfield. nih.govmdpi.com For example, the structure of quinoline-amide derivatives has been confirmed by the presence of the amide carbonyl carbon signal in the range of 175–182 ppm. nih.gov

¹⁹F NMR: While not applicable to the parent this compound, ¹⁹F NMR is a crucial technique for the characterization of its fluorinated derivatives. The chemical shifts and coupling constants in ¹⁹F NMR spectra would provide direct evidence for the position and electronic environment of fluorine substituents on the quinoline core.

2D NMR: For complex quinoline structures where 1D NMR spectra may be ambiguous, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. nih.govunirioja.es COSY experiments establish the connectivity between coupled protons, which is invaluable for assigning protons on the quinoline rings. unirioja.esresearchgate.net HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Methyl quinoline-3-carboxylate Derivative Data for Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate. mdpi.com

| Nucleus | Signal Type | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| ¹H NMR | br. s | 11.60 | OH |

| d | 8.05 | Ar-H | |

| m | 7.72–7.64 | Ar-H | |

| s | 3.77 | COOCH₃ | |

| s | 2.65 | SCH₃ | |

| ¹³C NMR | - | 172.0 | C=S |

| - | 166.5 | COO | |

| - | 52.0 | COOCH₃ | |

| - | 15.6 | SCH₃ |

Mass Spectrometry (MS and LC/MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In Liquid Chromatography-Mass Spectrometry (LC/MS), the technique is coupled with a separation method to analyze the components of a mixture. For quinoline derivatives, LC/MS data typically shows a prominent signal for the protonated molecular ion [M+H]⁺, which confirms the molecular weight of the synthesized product. mdpi.comnih.gov For example, the LC/MS analysis of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate showed a strong signal at m/z 250.2, corresponding to its [M+H]⁺ ion. mdpi.com The fragmentation pattern observed in the mass spectrum can also provide structural information.

Table 2: LC/MS Data for Representative Quinoline Derivatives Data from a study on the methylation of a quinoline-3-carboxylate precursor. mdpi.com

| Compound | Observed Ion | m/z (Relative Intensity %) |

|---|---|---|

| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | [M+H]⁺ | 250.2 (90.0) |

| 4-hydroxy-2-(methylthio)quinoline-3-carboxylic acid | [M+H]⁺ | 236.0 (50.0) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands. A broad band in the 3300-3500 cm⁻¹ region is indicative of the O-H stretching vibration of the hydroxyl group, which may be influenced by hydrogen bonding. nih.gov A strong absorption band around 1700-1750 cm⁻¹ corresponds to the C=O stretching of the ester group. nih.gov Additionally, multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the aromatic C=C and C=N stretching vibrations of the quinoline ring system. nih.gov

Table 3: General IR Absorption Bands for Key Functional Groups in Hydroxyquinoline Carboxylates

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (O-H) | Stretching | ~3300-3500 (broad) |

| Ester Carbonyl (C=O) | Stretching | ~1700-1750 (strong) |

| Aromatic C=C and C=N | Stretching | ~1400-1600 |

| C-O | Stretching | ~1200-1300 |

X-ray Crystallography and Solid-State Investigations

While spectroscopic methods confirm the connectivity of atoms, X-ray crystallography provides a definitive three-dimensional map of the molecule's arrangement in the solid state. This technique is crucial for determining precise bond lengths, bond angles, and the nature of intermolecular interactions.

Single-Crystal X-ray Diffraction for Molecular Structure Determination

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline compound. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the electron density can be constructed, revealing the precise position of each atom. helsinki.fi This analysis confirms the molecular geometry and stereochemistry. Studies on derivatives such as methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate have successfully used this technique to confirm their structures. mdpi.comnih.gov The analysis provides key crystallographic data, including the crystal system, space group, and unit cell dimensions. mdpi.com

Table 4: Crystallographic Data for Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate A derivative of the target compound's structural class. mdpi.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₃NO₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5401(7) |

| b (Å) | 11.8332(8) |

| c (Å) | 11.858(1) |

| β (°) | 109.436(8) |

| Volume (ų) | 1262.3(2) |

Supramolecular Assembly and Network Formation (e.g., π…π Stacking, Hydrogen Bonding Interactions)

The arrangement of molecules in a crystal, known as crystal packing, is governed by non-covalent intermolecular forces. acs.org For quinoline derivatives, hydrogen bonding and π-π stacking are particularly important interactions that dictate the formation of higher-order supramolecular assemblies. mdpi.comnih.gov

Hydrogen Bonding: The presence of both a hydroxyl group (a hydrogen bond donor) and nitrogen and oxygen atoms (hydrogen bond acceptors) in this compound allows for the formation of extensive hydrogen bonding networks. mdpi.com These interactions can be intramolecular, such as between the 3-hydroxy group and the ester carbonyl, or intermolecular, linking adjacent molecules into chains, sheets, or three-dimensional networks. rsc.org The study of various hydroxyquinoline derivatives has shown that hydrogen bonds are a dominant feature in their solid-state structures. mdpi.comresearchgate.net

Tautomerism Studies and Equilibrium Analysis in Quinolone Systems

The phenomenon of tautomerism is a critical aspect of the chemistry of quinolone derivatives, particularly for those containing hydroxyl groups, such as this compound. This compound and its analogs can exist in a dynamic equilibrium between two or more interconverting tautomeric forms, most commonly the keto-enol forms. The position of this equilibrium is not fixed; it is influenced by a variety of factors including the compound's physical state, the nature of substituents on the quinoline ring, and the surrounding solvent environment. helsinki.firesearchgate.netrsc.org Understanding this tautomeric balance is paramount, as the dominant form dictates the molecule's electronic structure, aromaticity, and potential for intermolecular interactions. nih.govacs.org

Detailed Research Findings

Research into 4-hydroxyquinoline (B1666331) systems has established that they typically exhibit a keto-enol tautomerism, existing as an equilibrium between the 4-hydroxyquinoline (enol form) and the quinolin-4(1H)-one (keto form). researchgate.netnuph.edu.ua The specific substitution pattern of this compound introduces additional complexity to this equilibrium.

Influence of Substituents and Intramolecular Hydrogen Bonding:

The presence of a carbonyl-containing substituent, such as the methyl carboxylate group at the C4-position, alongside the C3-hydroxyl group, creates a specific environment that significantly influences the tautomeric preference. Spectroscopic and crystallographic studies on analogous 2,3-disubstituted 4-quinolones have revealed that a hydrogen-bond-accepting group at the 3-position tends to favor the enol tautomer. rsc.org This preference is attributed to the formation of a stable six-membered intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the ester group. rsc.org Conversely, substituents at other positions can shift the equilibrium toward the keto form. rsc.org

Theoretical studies using Density Functional Theory (DFT) on related quinolone 3-esters corroborate these findings, showing a distinct energetic preference for the hydroxyquinoline (enol) form over the quinolone (keto) form. nih.govacs.org Calculations of aromaticity indices further support this, indicating that in the enol tautomer, both the carbocyclic and heterocyclic rings maintain aromatic character. In the corresponding keto tautomers, the nitrogen-containing ring is found to be essentially non-aromatic. nih.govacs.org

| Derivative Studied | Method | Energy Difference (ΔE, Keto - Enol) | Favored Tautomer |

| Ethyl 4-hydroxy-5-methylquinoline-3-carboxylate | DFT (B3LYP/6-311++G(d,p)) | 27 kJ mol⁻¹ | Enol (Hydroxyquinoline) |

| Ethyl 4-oxo-7-methylquinoline-3-carboxylate | DFT (B3LYP/6-311++G(d,p)) | 38 kJ mol⁻¹ | Enol (Hydroxyquinoline) |

This table presents computational data for related quinolone 3-ester derivatives, illustrating the calculated energy preference for the enol form. Data sourced from nih.govacs.org.

Solvent Effects on Tautomeric Equilibrium:

The solvent environment plays a crucial role in determining the position of the tautomeric equilibrium. The polarity and hydrogen-bonding capability of the solvent can stabilize one tautomer over the other. mdpi.comrsc.org For many quinolone systems, the keto-form is found to be favored in the solid state and in polar solvents like dimethyl sulfoxide (B87167) (DMSO) and water. researchgate.net This is because the more polar keto tautomer can engage in strong intermolecular hydrogen bonds with polar solvent molecules, which can compete with and overcome the intramolecular hydrogen bonding that stabilizes the enol form. nih.gov In contrast, non-hydroxylic or less polar solvents may favor the enol form, where the intramolecular hydrogen bond is the dominant stabilizing interaction. rsc.org Studies on related heterocyclic systems have demonstrated that as solvent polarity increases, the equilibrium can shift, sometimes resulting in a bathochromic (red) shift in the maximum absorption wavelength. nih.gov

Spectroscopic and Crystallographic Evidence:

Various analytical techniques are employed to elucidate the dominant tautomeric form in different conditions.

X-ray Crystallography: Provides definitive structural information in the solid state. For many 4-hydroxyquinolines, crystallographic data has confirmed the predominance of the keto (quinolin-4(1H)-one) structure. researchgate.netrsc.orgresearchgate.net

NMR Spectroscopy: ¹³C NMR spectroscopy is a particularly powerful tool for studying tautomerism in solution. The chemical shift of the C4 carbon is highly sensitive to the tautomeric state. A significant deshielding (a shift to a higher ppm value) of the C4 carbon nucleus is indicative of the C=O double bond character, confirming the presence of the 4-oxo (keto) form. nuph.edu.ua This difference in chemical shifts between the two forms serves as a reliable criterion for assigning the major tautomer in solution. researchgate.netnuph.edu.ua

FTIR Spectroscopy: Infrared spectroscopy can also distinguish between tautomers. For instance, matrix isolation FTIR studies on a related ester, after sublimation of its HCl salt, showed no evidence of the 4-oxo tautomer, indicating the enol form was exclusively present in the gas phase under those conditions. nih.govacs.org

| Spectroscopic Method | Key Indicator | Keto Form (Quinolin-4(1H)-one) | Enol Form (4-Hydroxyquinoline) |

| ¹³C NMR | Chemical Shift of C4 | Significantly deshielded (higher ppm) | More shielded (lower ppm) |

| FTIR | Vibrational Bands | C=O stretch present | O-H stretch present; C=O stretch absent |

| UV-Vis | Absorption Maxima | Can differ significantly from enol form | Can differ significantly from keto form |

This table summarizes the key spectroscopic indicators used to differentiate between the keto and enol tautomers of quinolone systems. Data sourced from nih.govacs.orgresearchgate.netnuph.edu.ua.

Mechanistic Insights into Biological Activities of Methyl 3 Hydroxyquinoline 4 Carboxylate Derivatives

Investigation of Enzyme Inhibition Mechanisms

Derivatives of Methyl 3-hydroxyquinoline-4-carboxylate have been shown to inhibit a range of enzymes through various mechanisms. These interactions are often linked to the structural characteristics of the quinoline (B57606) core and its functional groups.

DNA Gyrase Inhibition Studies

Quinolone compounds, which are structurally analogous to this compound, are well-established inhibitors of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. nih.gov The mechanism of inhibition involves the stabilization of the gyrase-DNA cleavage complex. nih.gov This action effectively traps the enzyme on the DNA, leading to double-strand breaks in the bacterial chromosome and ultimately cell death. researchgate.net

The core of this inhibitory activity lies in the ability of the quinolone scaffold to interact with both the DNA and the gyrase enzyme. Specifically, the keto-acid moiety at the C-3 and C-4 positions of the quinoline ring is crucial for chelating a magnesium ion, which in turn forms a bridge with water molecules and key amino acid residues in the DNA gyrase active site, such as serine and aspartic acid. nih.gov This interaction stabilizes the transient cleavage complex, preventing the re-ligation of the DNA strands. nih.gov Derivatives of 4-hydroxyquinoline-3-carboxylic acid are known to act as quinolone antibiotics by inhibiting DNA gyrase and preventing the duplication of bacterial DNA. mdpi.com

Table 1: Key Interactions in DNA Gyrase Inhibition by Quinolone Analogs

| Interacting Moiety | Role in Inhibition | Key Residues/Components Involved |

| C-3/C-4 Keto-acid | Chelation of Mg2+ ion | Magnesium ion, Water molecules |

| Quinolone Scaffold | Stacking interactions with DNA bases | DNA bases at the cleavage site |

| Stabilized Complex | Prevention of DNA re-ligation | DNA gyrase, DNA |

HIV-1 Integrase Targeting and Chelation Mechanisms

The 3-hydroxyquinoline-4-carboxylate scaffold is a key feature in the design of inhibitors targeting HIV-1 integrase, an essential enzyme for the replication of the human immunodeficiency virus. This enzyme facilitates the insertion of the viral DNA into the host genome, a critical step in the viral life cycle. The inhibitory action of these quinoline derivatives is primarily attributed to their ability to chelate divalent metal ions, typically Mg2+, within the active site of the integrase enzyme.

Styrylquinoline (SQ) derivatives have been shown to effectively inhibit the 3'-processing activity of HIV-1 integrase. nih.gov Studies suggest that these compounds prevent the formation of the integrase-viral DNA complex, thereby competitively inhibiting the enzyme's function. nih.gov The IC50 values for this inhibition are in the micromolar range, indicating a potent interaction. nih.gov

Furthermore, 8-hydroxyquinoline (B1678124) derivatives are recognized as effective ligands for divalent ions and have been incorporated into the structure of new HIV-1 integrase inhibitors. researchgate.net The mechanism involves the quinoline derivative binding to the catalytic core of the integrase, which contains two Mg2+ ions, and thereby blocking the binding of the viral DNA or the subsequent strand transfer reaction. nih.gov

P-selectin Antagonism and Related Signaling Pathways

Derivatives of 3-hydroxyquinoline-4-carboxylic acid have emerged as potent antagonists of P-selectin, a cell adhesion molecule expressed on activated endothelial cells and platelets. P-selectin plays a crucial role in the initial tethering and rolling of leukocytes during the inflammatory response. nih.gov By inhibiting the interaction between P-selectin and its ligand, P-selectin glycoprotein (B1211001) ligand-1 (PSGL-1), these compounds can effectively modulate inflammatory processes. dovepress.com

A notable example is the derivative 2-(4-chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[H]quinoline-4-carboxylic acid (PSI-697), which has been identified as a P-selectin antagonist. nih.gov The antagonism of P-selectin by such quinoline derivatives leads to a reduction in leukocyte rolling and subsequent adhesion to the endothelium, a key step in the inflammatory cascade. This inhibition of leukocyte recruitment can be beneficial in various inflammatory conditions. nih.gov

Table 2: Effects of P-selectin Antagonism by Quinoline Derivatives

| Biological Process | Consequence of Inhibition | Therapeutic Implication |

| Leukocyte Tethering and Rolling | Reduced leukocyte accumulation at inflammatory sites | Anti-inflammatory effects |

| Platelet-Leukocyte Aggregation | Decreased thrombus formation | Anti-thrombotic potential nih.gov |

| Pro-inflammatory Mediator Release | Attenuation of the inflammatory cascade | Treatment of inflammatory diseases |

Dehydrogenase Enzyme Inhibition

Research has demonstrated that 4-hydroxyquinoline-3-carboxylic acids are effective inhibitors of various dehydrogenase enzymes. nih.gov These enzymes play critical roles in cellular respiration and metabolism. Specifically, these quinoline derivatives have been shown to inhibit cytoplasmic malate (B86768) dehydrogenase and lactate (B86563) dehydrogenase, as well as mitochondrial malate dehydrogenase. nih.gov

The inhibitory activity of these compounds is influenced by their lipophilicity, with more lipophilic derivatives showing a greater specificity for the inhibition of the mitochondrial enzyme. nih.gov The structure-activity relationship studies of these derivatives have provided insights into the structural requirements for effective dehydrogenase inhibition. The inhibition of these key metabolic enzymes can have significant effects on cellular energy production and redox balance.

Modulation of Cellular Pathways and Molecular Targets

Beyond direct enzyme inhibition, derivatives of this compound can modulate various cellular pathways and interact with specific molecular targets, leading to a range of biological effects.

Interaction with Specific Cellular Targets and Signaling Pathways

The biological activities of quinoline derivatives extend to the modulation of specific cellular signaling pathways. For instance, certain quinoline compounds have been found to exert anticancer effects by influencing the expression of key proteins involved in tumor progression.

One study identified a novel quinoline derivative, 91b1, that demonstrated a significant anticancer effect by downregulating the expression of Lumican. mdpi.com Lumican is a proteoglycan that has been implicated in cell proliferation and migration. The downregulation of Lumican by this quinoline derivative was associated with the modulation of its upstream or downstream signaling pathways, ultimately leading to the suppression of cancer cell growth. mdpi.com

The ability of these compounds to interact with and modulate such a diverse array of cellular targets and pathways underscores their potential as versatile therapeutic agents. The specific interactions are often dependent on the substitution patterns on the quinoline core, which allows for the fine-tuning of their biological activity.

Asialoglycoprotein Receptor (ASGPR) Ligand Interactions

The asialoglycoprotein receptor (ASGPR), a C-type lectin predominantly expressed on the surface of hepatocytes, is a key target for liver-specific drug delivery due to its role in clearing galactose- and N-acetylgalactosamine-terminated glycoproteins from circulation. nih.gov Derivatives of 3-hydroxyquinoline-4-carboxylic acid have emerged as potent ligands for this receptor, demonstrating significantly higher binding affinities than native ligands. nih.gov

In one study, sixteen 3-hydroxyquinoline-4-carboxylic acid derivatives were synthesized and evaluated for their affinity to ASGPR using surface plasmon resonance (SPR). All tested compounds exhibited strong binding, with dissociation constants (KD) in the nanomolar range (0.1 - 30 nM). This affinity considerably surpasses that of the natural ASGPR ligands, N-acetylgalactosamine and galactose. nih.gov The potent interaction suggests that the quinoline-4-carboxylic acid scaffold could serve as an efficient and cost-effective alternative to traditional GalNAc-based vectors for targeted drug delivery to hepatocytes. nih.gov

Further research into quinoline-based glycoconjugates has reinforced these findings. A novel triantennary galactose-conjugated quinoline derivative was synthesized and showed a 17-fold higher binding affinity for the isolated ASGPR-H1-CRD protein receptor (Kd of approximately 54 μM) compared to D-galactose (Kd of approximately 900 μM). researchgate.net Micro-calorimetric studies confirmed this interaction on live cells, showing a notable thermal response in ASGPR-expressing Huh7 cells, which was absent in non-ASGPR Chang cells. researchgate.net Mechanistically, the binding of ligands to ASGPR is understood to occur via hydrogen bond interactions with the 3- and 4-OH groups of the ligand. mdpi.com The high affinity of these quinoline derivatives makes them promising candidates for developing targeted therapies for liver diseases. nih.govresearchgate.net

Table 1: Binding Affinities of Quinoline Derivatives to Asialoglycoprotein Receptor (ASGPR)

| Compound Class | Binding Affinity (KD) | Method | Reference |

|---|---|---|---|

| 3-hydroxyquinoline-4-carboxylic acid derivatives | 0.1 - 30 nM | Surface Plasmon Resonance (SPR) | nih.gov |

| Triantennary galactose-conjugated quinoline derivative | ~54 µM | - | researchgate.net |

Cannabinoid Receptor (CB2) Agonism and Binding Interactions

The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor that has become an attractive therapeutic target, particularly for its role in inflammatory and immune responses. nih.gov Research has identified 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) derivatives as a novel class of potent and selective CB2 receptor agonists. nih.govnih.gov

A series of these derivatives, featuring an aliphatic or aromatic carboxamide group at position 3 and an alkyl or benzyl (B1604629) group at position 1, were synthesized and assayed for their affinity to both human CB1 and CB2 receptors. The results demonstrated marked selectivity for the CB2 receptor. nih.govnih.gov For instance, one derivative with methyl groups at positions 3 and 5 (compound 30) showed a high affinity with a Ki value of 15.8 nM. nih.gov Functional assays, specifically the [³⁵S]-GTPγS binding assay, confirmed that these compounds behave as agonists at the hCB2 receptor. nih.govnih.gov

Molecular modeling studies provided insights into the binding interactions of these quinoline derivatives with the CB2 receptor. The interaction is characterized by a combination of hydrogen bonds and aromatic/hydrophobic interactions. nih.govnih.gov The analysis of interaction profiles for CB2 agonists has identified key residues such as F2.61, I186, and F2.64 as important for agonist binding, while other residues like V3.32, T3.33, S7.39, F183, W5.43, and I3.29 are considered hotspots for both agonists and antagonists. nih.gov The discovery of these selective 4-oxo-1,4-dihydroquinoline-3-carboxamide agonists opens a new avenue for the development of CB2-targeted therapeutics. nih.govnih.gov

HBV RNA Destabilization Mechanisms

Derivatives of the quinoline scaffold have shown significant promise as anti-Hepatitis B Virus (HBV) agents, acting through various mechanisms to inhibit viral replication and gene expression. While the specific term "HBV RNA destabilization" is a mechanism associated with a class of small molecules that target host noncanonical poly(A) RNA polymerases PAPD5 and PAPD7, leading to the degradation of viral transcripts, the direct action of this compound derivatives on this specific pathway is not yet fully elucidated in available literature. nih.govnih.gov However, research on related quinoline compounds points towards potent anti-HBV activity through inhibition of viral replication and antigen expression. researchgate.netbiorxiv.org

Studies on ethyl 8-imidazolylmethyl-7-hydroxyquinoline-3-carboxylate derivatives demonstrated their ability to inhibit the expression of viral antigens HBsAg and HBeAg at low concentrations in HepG2.2.15 cells. researchgate.netbiorxiv.org Several compounds from this series were identified as highly potent inhibitors of HBV DNA replication, significantly outperforming the positive control, lamivudine. researchgate.net For example, compound 12g exhibited an IC₅₀ of 2.6 µM and a selectivity index (SI) of 61.6, showcasing its potent and specific anti-HBV activity. researchgate.net

Furthermore, in silico molecular docking studies on methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate derivatives suggested they are potent inhibitors of HBV replication by interacting with HBV core (HBcAg) proteins. nih.gov This was subsequently confirmed by in vitro biological studies, which showed high inhibition of HBV replication at a 10 µM concentration. nih.gov The HBV core protein is a critical component of the viral lifecycle, involved in packaging the viral RNA and serving as the compartment for reverse transcription. nih.gov Targeting this protein can disrupt multiple stages of viral replication. researchgate.netnih.gov While these mechanisms—inhibiting DNA replication and targeting core proteins—are distinct from direct RNA destabilization via PAPD5/7, they represent key pathways through which quinoline derivatives exert their anti-HBV effects. researchgate.netnih.gov

Preclinical Evaluation of Therapeutic Potentials (In Vitro and In Silico)

Anticancer Research

Derivatives of the quinoline scaffold have been extensively investigated for their potential as anticancer agents, with numerous in vitro and in silico studies demonstrating their antiproliferative activities against various cancer cell lines.

Modified 4-hydroxyquinolone analogues have been tested against colon (HCT116), lung (A549), prostate (PC3), and breast (MCF-7) cancer cell lines. One particular derivative, compound 3g, showed promising results with significant IC₅₀ values across all four cell lines. These experimental findings were supported by in silico molecular docking simulations, which predicted favorable binding modes with key cancer drug targets, including anaplastic lymphoma kinase (ALK) and cyclin-dependent kinase 2 (CDK2).

Another study focused on 4-hydroxy-3-(1-hydroxy-2-(substituted amino)ethyl)-1-phenyl/methyl quinolin-2(1H)-one derivatives, which exhibited satisfactory anticancer properties against the A-549 lung cancer cell line. The most potent compound in this series (Vh) displayed an IC₅₀ value of 100 µg/ml, which was more potent than the standard drug, Imatinib (150 µg/ml), in the same assay.

Furthermore, a series of 5,6,7-methoxy-substituted 4-phenylquinolin-2(1H)-one derivatives were evaluated for their anti-proliferation effects. These compounds showed notable activity against COLO205 (colon) and H460 (lung) cancer cell lines, with IC₅₀ values ranging from 0.32 to 47.1 μM. Specifically, 6-methoxy-4-(3′-methoxyphenyl)quinolin-2(1H)-one (compound 22) demonstrated excellent anticancer activity, with IC₅₀ values of 0.32 μM against COLO205 and 0.89 μM against H460. These studies highlight the potential of the quinoline core structure in the design of novel anticancer agents.

Table 2: In Vitro Anticancer Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 4-hydroxy-3-(1-hydroxy-2-(substituted amino)ethyl)-1-phenyl/methyl quinolin-2(1H)-one (Vh) | A-549 (Lung) | 100 µg/ml | |

| 6-methoxy-4-(3'-methoxyphenyl)quinolin-2(1H)-one (22) | COLO205 (Colon) | 0.32 µM |

Antimicrobial and Antibacterial Investigations

The quinoline framework is central to many antimicrobial agents, and derivatives of this compound continue this legacy, showing broad-spectrum activity in preclinical studies. Derivatives of 4-hydroxyquinoline-3-carboxylic acid are recognized as effective quinolone antibiotics. Their mechanism of action often involves the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication. nih.gov The introduction of a sulfur atom at the 2-position of the quinoline ring has been shown to enhance this antibacterial activity. nih.gov

A series of novel 2-phenyl-quinoline-4-carboxylic acid derivatives were synthesized and evaluated against both Gram-negative (Escherichia coli, Pseudomonas aeruginosa) and Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), including a methicillin-resistant Staphylococcus aureus (MRSA) strain. Several of these compounds displayed good activity against S. aureus, with compound 5a4 showing a minimum inhibitory concentration (MIC) of 64 μg/mL. Compound 5a7 was active against E. coli with an MIC of 128 μg/mL.

Other investigations into quinoline-based hybrids have also yielded promising results. A quinoline-based hydroxyimidazolium hybrid, compound 7b, was identified as a potent anti-staphylococcal agent with an MIC value of just 2 µg/mL (5 µM). biorxiv.org Additionally, a new 8-hydroxyquinoline derivative, PH176, was tested against 38 clinical isolates of S. aureus and demonstrated MIC₅₀ and MIC₉₀ values of 16 and 32 μg/ml, respectively, against MRSA. Time-kill assays confirmed that PH176 in combination with oxacillin (B1211168) acted synergistically against several MRSA isolates.

Table 3: Antibacterial Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| 2-phenyl-quinoline-4-carboxylic acid (5a4) | Staphylococcus aureus | 64 µg/mL | |

| 2-phenyl-quinoline-4-carboxylic acid (5a7) | Escherichia coli | 128 µg/mL | |

| Quinoline-based hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | 2 µg/mL (5 µM) | biorxiv.org |

Antifungal and Antileishmanial Activity Studies

In addition to their anticancer and antibacterial properties, derivatives of the quinoline scaffold have demonstrated significant potential in combating fungal and parasitic infections, particularly leishmaniasis.

In the realm of antifungal research, quinoline-based hydroxyimidazolium hybrids were screened for activity against several opportunistic fungal pathogens. These hybrids showed notable inhibition against Candida albicans, Cryptococcus neoformans, and Aspergillus spp., all recording minimum inhibitory concentration (MIC) values of 62.5 µg/mL. biorxiv.org

The antileishmanial activity of quinoline derivatives has been a particularly active area of investigation. Leishmaniasis is a parasitic disease with limited treatment options, making the search for new chemical entities critical. A study on 2-(7-chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives revealed a potent leishmanicidal effect against the promastigote stage of Leishmania mexicana, the parasite responsible for cutaneous leishmaniasis. Three compounds from this series (4b, 4c, and 4e) exhibited an IC₅₀ of less than 10 µM and were found to induce the collapse of the parasite's mitochondrial electrochemical membrane potential.

Furthermore, research into hybrid tetrahydroquinoline and quinoline derivatives containing phosphorus substituents has identified compounds with potent activity against Leishmania infantum. These compounds were evaluated on both promastigotes and the clinically relevant intramacrophagic amastigotes. Tetrahydroquinolylphosphine sulfide (B99878) 5a was of special interest, showing an EC₅₀ value of 0.61 ± 0.18 μM, which is comparable to the standard drug amphotericin B (0.32 ± 0.05 μM), and a favorable selective index (SI = 56.87).

Table 4: Antifungal and Antileishmanial Activity of Quinoline Derivatives

| Compound/Derivative Class | Pathogen | Activity | Reference |

|---|---|---|---|

| Quinoline-based hydroxyimidazolium hybrids | Candida albicans, Cryptococcus neoformans, Aspergillus spp. | MIC = 62.5 µg/mL | biorxiv.org |

| 2-(7-chloroquinolin-4-ylamino)ethyl benzoate derivatives (4b, 4c, 4e) | Leishmania mexicana (promastigotes) | IC₅₀ < 10 µM | |

| Tetrahydroquinolylphosphine sulfide 5a | Leishmania infantum (amastigotes) | EC₅₀ = 0.61 ± 0.18 µM |

Antioxidant Mechanisms and Radical Scavenging

Derivatives of this compound and related quinoline structures have been investigated for their antioxidant properties, primarily focusing on their ability to scavenge free radicals. The antioxidant capacity of these compounds is often attributed to their ability to donate hydrogen atoms or electrons, which neutralizes reactive oxygen species (ROS) and other free radicals.

One area of research has focused on quinoline-4-carboxylic acid derivatives synthesized through the Pfitzinger reaction by modifying isatin (B1672199). ui.ac.idui.ac.id The antioxidant activity of these derivatives was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, which measures the ability of a compound to donate a hydrogen radical. ui.ac.idui.ac.id The results indicated that the synthesized quinoline-4-carboxylic acid derivatives possessed a better inhibitory effect compared to the isatin precursor. ui.ac.idui.ac.id For instance, at a concentration of 5 mg/L, isatin showed no antioxidant activity, whereas 2-methylquinoline-4-carboxylic acid and 2-(4-methylphenyl)quinoline-4-carboxylic acid exhibited significant inhibition percentages. ui.ac.idui.ac.id The presence of an additional aromatic ring in the latter compound was found to enhance its antioxidant activity. ui.ac.idui.ac.id

Table 1: DPPH Radical Scavenging Activity of Quinoline-4-Carboxylic Acid Derivatives

| Compound | Concentration (mg/L) | Inhibition Percentage (%) |

|---|---|---|

| Isatin | 5 | 0 |

| 2-methylquinoline-4-carboxylic acid | 5 | 30.25 |

| 2-(4-methylphenyl)quinoline-4-carboxylic acid | 5 | 40.43 |

Further studies on new series of 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives have also been conducted to evaluate their antioxidant potential using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. researchgate.net This assay measures the ability of a compound to scavenge the ABTS radical cation. The investigation revealed that certain derivatives, particularly those incorporating a benzimidazolyl ring, demonstrated good antioxidant activity, while others displayed mild to moderate effects. researchgate.net The core 2- or 3-hydroxyquinoline-4-carboxylic acid moiety itself was found to exhibit antioxidant activity. researchgate.net

The mechanism of radical scavenging by phenolic compounds, a category that includes hydroxyquinoline derivatives, generally involves the transfer of a hydrogen atom from the phenolic hydroxyl group to the free radical. scienceopen.commdpi.com This process generates a more stable phenoxyl radical, which can be further stabilized by resonance delocalization of the unpaired electron across the aromatic ring system. scienceopen.com The stability of this resulting radical is a key factor in the antioxidant efficiency of the parent molecule.

Anti-inflammatory and Analgesic Properties

The quinoline scaffold is a key feature in various compounds exhibiting anti-inflammatory and analgesic activities. Research has been conducted on several classes of quinoline derivatives to evaluate their potential in mitigating inflammation and pain.

A series of N-pyridinyl(methyl)-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides, which are analogues of roquinimex (B610556), were assessed for their topical anti-inflammatory effects. nih.gov The study utilized the phorbol (B1677699) myristate acetate (B1210297) (PMA)-induced mouse ear swelling test as a screening method. nih.gov All tested carboxamide derivatives showed significant inhibitory activity. nih.gov The most potent among them, a 6-bromo derivative, produced a 73% inhibition at a concentration of 0.2 mM kg⁻¹. nih.gov Further investigation into the most effective compounds was carried out using the carrageenan-induced rat paw edema model. nih.gov In this model, a pentafluorobenzaldimine derivative demonstrated the highest activity, with an 85% inhibition of edema at 0.2 mM kg⁻¹. nih.gov

Another study focused on 1-aroyl derivatives of kynurenic acid methyl ester (4-oxo-quinolin-2-carboxy methyl esters), which are structurally related to the non-steroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov These compounds were screened in vivo for both anti-inflammatory and analgesic properties, with most of the synthesized derivatives showing good activity. nih.gov

Furthermore, a synthetic quinoline compound, 2-(4-Methoxyphenyl)benzo[h]quinoline-4-carboxylic acid (QC), which is a hybrid of tomoxiprole (B1237166) and naproxen, was investigated for its effects on acute pain and inflammation in mice. nih.gov The compound displayed a dose-dependent anti-nociceptive effect in both chemical (writhing) and thermal (hot plate) induced pain models, indicating both peripheral and central analgesic activity. nih.gov In the xylene-induced ear edema test, QC caused a significant reduction in edema at all tested doses. nih.gov Its anti-inflammatory effect was found to be comparable to that of the reference drugs diclofenac (B195802) and celecoxib. nih.gov Molecular docking studies suggested that this quinoline derivative could strongly inhibit the COX-2 enzyme, which is a key target for anti-inflammatory drugs. nih.gov

Table 2: Anti-inflammatory Activity of Selected Quinoline Derivatives

| Compound Class | Test Model | Most Potent Derivative | Inhibition (%) | Concentration |

|---|---|---|---|---|

| N-pyridinyl(methyl)-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carboxamides | PMA-induced mouse ear swelling | 6-bromo derivative | 73 | 0.2 mM kg⁻¹ |

| Analogues of roquinimex (molecular simplification) | Carrageenan-induced rat paw edema | Pentafluorobenzaldimine | 85 | 0.2 mM kg⁻¹ |

Herbicidal and Antineoplastic Activities

The quinoline scaffold is not only relevant in medicine but also in agriculture and oncology. Certain derivatives have shown potential as herbicides, while a wide range of quinoline-based compounds have been investigated for their antineoplastic (anticancer) activities. nih.govresearchgate.netwikipedia.org

Herbicidal Activity

Quinoline itself serves as a precursor in the synthesis of agrochemicals. wikipedia.org The oxidation of quinoline yields quinolinic acid (pyridine-2,3-dicarboxylic acid), which is a key intermediate in the production of the herbicide known commercially as "Assert". wikipedia.org The broad utility of quinoline derivatives in the discovery of new pesticides, including fungicides and herbicides, has been a subject of review, highlighting the versatility of this chemical scaffold in crop protection. nih.govacs.org

Antineoplastic Activity

Numerous studies have demonstrated the potent anticancer activities of substituted quinolines against various cancer cell lines. nih.govnih.govorientjchem.orgresearchgate.netarabjchem.org The planar structure of the quinoline ring system allows these molecules to intercalate with DNA, which is one of the mechanisms contributing to their anticancer effects. orientjchem.org

One study focused on substituted quinolines derived from 8-amino-5-(aryloxy)-6-methoxy-4-methylquinoline. nih.gov These compounds were tested for their effects on the cell viability of T47D breast cancer cells. nih.gov Several of the synthesized compounds exhibited potent anticancer activities in the nanomolar range. nih.gov Notably, 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline showed an IC₅₀ value of 16 ± 3 nM, indicating high potency. nih.gov

Other research has investigated the anticancer activity of 2-substituted quinolines against a broad spectrum of human cancer cell lines, including MCF-7 (breast), H-460 (lung), and SF-268 (CNS). orientjchem.org The nature and position of substituents on the quinoline ring have been found to significantly influence the biological activity. orientjchem.org

Table 3: Antineoplastic Activity of Selected Substituted Quinolines

| Compound | Cell Line | Activity (IC₅₀) |

|---|---|---|

| 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | T47D (Breast Cancer) | 16 ± 3 nM |

| Other derivatives of 8-amino-6-methoxy-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | T47D (Breast Cancer) | Nanomolar range |

The mechanisms through which quinoline derivatives exert their anticancer effects are diverse and can include the inhibition of tyrosine kinases, topoisomerase, and tubulin polymerization, as well as the induction of apoptosis and cell cycle arrest. arabjchem.org

Design and Study of Chemosensors Based on Quinoline Scaffolds

The inherent fluorescence and chromophoric properties of the quinoline ring system make it an excellent scaffold for the design of chemosensors. nih.gov Quinoline and its derivatives are utilized due to their good coplanarity, potential for strong intramolecular charge transfer, stability, and amenability to structural modification. nih.gov These sensors are designed to detect specific analytes, such as metal ions, through changes in their optical properties, like fluorescence or color. nih.govasianpubs.orgnih.govrsc.org

A variety of quinoline-based fluorescent chemosensors have been developed for the selective detection of different metal ions. For example, a novel sensor, XYQ, was synthesized and demonstrated a "turn-on" fluorescence response with high sensitivity and selectivity for Zinc(II) ions in aqueous media. nih.gov The proposed mechanism for this fluorescence enhancement is the chelation-enhanced fluorescence (CHEF) effect. nih.gov The detection limit for Zn(II) was found to be 0.53 μM, which is well below the World Health Organization's standard for drinking water. nih.gov

Similarly, quinoline-based ligands have been synthesized to act as selective "turn-off" fluorescence chemosensors for Copper(II) ions (Cu²⁺) at the nanomolar scale. asianpubs.org Another quinoline-based fluorescent probe was designed for the selective detection of copper ions, providing a colorimetric approach to distinguish between cuprous (Cu⁺) and cupric (Cu²⁺) ions. rsc.org This sensor exhibited a significant fluorescence enhancement with a detection limit of 1.03 μM. rsc.org

The design of these chemosensors often involves incorporating specific binding sites or moieties that can selectively interact with the target analyte. This interaction then perturbs the electronic structure of the quinoline fluorophore, leading to a measurable change in its photophysical properties. For instance, a mono Schiff base of a quinoline-based receptor was designed for the "on-off" detection of Lead(II) ions (Pb²⁺) in a semi-aqueous medium. nih.gov This sensor showed a fluorescence quenching response upon binding with Pb²⁺. nih.gov

Table 4: Quinoline-Based Chemosensors for Metal Ion Detection

| Sensor Name/Type | Target Ion(s) | Sensing Mechanism | Detection Limit |

|---|---|---|---|

| XYQ | Zn(II) | Fluorescence turn-on (CHEF) | 0.53 μM |

| QL1 and QL2 | Cu²⁺ | Fluorescence turn-off | Nanomolar scale |

| Quinoline-based probe | Cu⁺ and Cu²⁺ | Fluorescence enhancement | 1.03 μM |

| Mono Schiff base receptor (L) | Pb²⁺ | Fluorescence turn-off | 9.9 x 10⁻⁷ M |

| Fluorescent chemosensor S | Al³⁺ | Fluorescence quenching | 1.75 x 10⁻⁷ M |

The versatility of the quinoline scaffold allows for rational design and combinatorial approaches to create a wide array of fluorescent probes for various applications, including live-cell imaging and environmental monitoring. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations

Impact of Substituent Modifications on Biological Activity and Selectivity

The biological profile of Methyl 3-hydroxyquinoline-4-carboxylate derivatives can be significantly altered by introducing various substituents onto the quinoline (B57606) core. The nature, position, and orientation of these functional groups play a pivotal role in modulating the compound's potency, selectivity, and pharmacokinetic properties.

The introduction of fluorine atoms and methyl groups has been a widely used strategy in medicinal chemistry to enhance the biological activity of quinoline derivatives.

Fluoro Substituents: The incorporation of a fluorine atom, particularly at the C-6 position of the quinoline ring, has been shown to markedly improve the antimicrobial activity of this class of compounds. mdpi.com This modification was a key step in the development of the clinically successful fluoroquinolone antibiotics. mdpi.comnih.gov The 4-carbonyl and 3-carboxylate groups are considered essential for binding to DNA gyrase and for bacterial transport, and the C-6 fluorine atom enhances this activity. mdpi.com Furthermore, the presence of halogen atoms can increase the lipophilicity of the molecule, which may influence its ability to cross biological membranes. nih.govmdpi.com The 4-fluorobenzyl moiety is also recognized as a pharmacophoric group that often enhances biological properties. mdpi.com

Methyl Substituents: The placement of methyl groups can also influence activity. For instance, in the development of quinoline-based inhibitors for dihydroorotate (B8406146) dehydrogenase (DHODH), the presence of a methyl group at the C-3 position was investigated. nih.gov While this modification was part of the design strategy, it also presented synthetic challenges, such as hindering ester hydrolysis. nih.gov In other contexts, such as halogenated pyrano[3,2-h]quinolines, methyl analogues (e.g., at the 9-position) were found to be the least potent in anticancer assays, whereas chloro-analogues were the most active. nih.govmdpi.com

Modifications involving larger alkyl and aryl groups have a profound impact on the biological activities of 3-hydroxyquinoline-4-carboxylate derivatives, influencing everything from antioxidant to antimalarial and anticancer effects.

Antimalarial and Antioxidant Activity: The introduction of aryl groups at the C-2 position of the quinolone core has been explored for its effect on antimalarial potency. nih.gov Similarly, the synthesis of 2-aryl-3-hydroxyquinoline-4-carboxylic acids and their O-alkyl/aralkyl derivatives has been investigated for potential antioxidant activity. researchgate.net

Anticancer and Antibacterial Activity: The nature of the aryl substituent can be critical. In one study on 8-hydroxyquinoline (B1678124) derivatives, compounds with a biphenyl (B1667301) group showed potent activity against Staphylococcus aureus, while those with 4-fluorophenyl or 2-hydroxy-5-nitrophenyl groups were active against Pseudomonas aeruginosa. nih.gov For a related series of 4-alkyl(aryl)thioquinazoline derivatives, the anti-proliferative activity against the PC3 human prostate cancer cell line was highly dependent on the S'-substituent. nih.gov

Below is a data table illustrating the impact of different alkyl and aryl thio-substituents on the anticancer activity of a related quinazoline (B50416) scaffold against the PC3 cell line. nih.gov

| Compound ID | R Group (Substituent) | IC₅₀ (μM) against PC3 cells |

| 3c | 2,4-dichlorobenzyl | 1.8 |

| 3a | benzyl (B1604629) | 5.6 |

| 3d | 4-chlorobenzyl | 8.1 |

| 3f | 2-methylbenzyl | 8.7 |

| 3l | ethyl | 8.9 |

This table demonstrates that electron-withdrawing groups on the benzyl ring (e.g., dichloro substitution) can significantly enhance potency.

Where a substituent is placed on the quinoline ring is as important as the substituent itself. The regioselectivity of chemical reactions determines the final structure and, consequently, its biological function.

Alkylation Reactions: Studies on the methylation of related 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate systems have shown that the reaction is highly regioselective. nih.govmdpi.com The initial alkylation occurs selectively on the sulfur atom (S-methylation). nih.govmdpi.com Subsequent alkylation can lead to a mixture of O- and N-methylation products, with the O-methylated product often predominating. nih.govmdpi.com This selective modification is crucial for the reliable design and synthesis of compound libraries for screening. nih.govmdpi.com

Electronic Factors: The regioselectivity of substitution is governed by the electronic properties of the quinoline ring. In related quinazoline systems, theoretical calculations have shown that the carbon atom at the C-4 position is more susceptible to nucleophilic attack than the C-2 position. mdpi.comnih.gov This is due to the C-4 carbon having a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO), which aligns with the lower activation energy required for a nucleophilic attack at this site. nih.gov This inherent reactivity makes the C-4 position a common site for modification in drug design. mdpi.comnih.gov

Impact of Hydroxyl Group Position: The position of the core hydroxyl group also has significant pharmacological implications. In a study comparing antifungal activity, 8-hydroxyquinoline derivatives were found to be more active than their 4-hydroxyquinoline (B1666331) counterparts, highlighting the importance of this specific regioisomer for that particular biological effect. nih.govmdpi.com

Rational Design Principles for Optimized Derivatives

The optimization of this compound derivatives into effective therapeutic agents is guided by rational design principles. This approach utilizes structural information from the biological target to design molecules with improved potency and specificity.

A key principle is the identification and maintenance of an essential pharmacophore. For example, in the design of inhibitors for the enzyme dihydroorotate dehydrogenase (DHODH), the quinoline carboxylic acid structure was identified as a key pharmacophore, similar to that of the known inhibitor brequinar. nih.gov High-resolution co-crystal structures of a target enzyme with a similar ligand can provide critical insights into the binding pocket, revealing which residues are important for interaction. nih.gov

Based on this structural information, new analogues can be designed to form additional, favorable interactions. This can include strategically positioning hydrogen-bond accepting groups to create new electrostatic interactions with the target protein. nih.gov For instance, this strategy led to the discovery of potent quinoline analogues that formed novel water-mediated hydrogen bonds with the DHODH enzyme. nih.gov Other optimization strategies include modifying the flexibility of the molecule; in some cases, shortening or extending a linker chain between pharmacophoric elements can lead to significant improvements in potency. acs.org

Correlations between Structural Features and Biological Effects

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a direct correlation between the physicochemical properties of a molecule and its biological activity. These models are invaluable for predicting the activity of untested compounds and guiding further synthesis.

Research on 7-substituted 4-hydroxyquinoline-3-carboxylic acids has demonstrated a clear link between specific physicochemical parameters of the substituents and their biological effects. nih.gov A correlation analysis revealed that the ability of these compounds to inhibit the respiration of Ehrlich ascites cells was linearly related to the lipophilicity (hydrophobicity) of the substituent, represented by the parameter π. nih.gov In contrast, the inhibition of the intracellular enzyme malate (B86768) dehydrogenase was found to be linearly related to the molar refractivity (MR) of the substituent, which is a measure of its volume and polarizability. nih.gov

| Biological Activity | Correlating Physicochemical Parameter |

| Inhibition of Ascites Cell Respiration | Lipophilicity (π) |

| Inhibition of Malate Dehydrogenase | Molar Refractivity (MR) |

Furthermore, studies on other quinoline derivatives have shown that the antiviral activity is positively influenced by increasing the electron-withdrawing properties of substituents on an attached anilide ring. nih.gov The development of robust QSAR models allows researchers to understand these relationships quantitatively and provides clear guidelines for the structural optimization of current lead compounds. nih.govnih.govrsc.org

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein target.

In studies involving derivatives of the quinoline-3-carboxylate scaffold, molecular docking has been successfully employed to identify potential biological targets and elucidate binding interactions. For instance, a series of compounds including methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, a close analog of the title compound, were evaluated as potential inhibitors of the Hepatitis B Virus (HBV). mdpi.comnih.govresearchgate.net Molecular docking simulations were performed against the HBV capsid protein (PDB ID: 5E0I), a crucial component for viral replication. researchgate.net

The simulations predicted that these quinoline (B57606) derivatives could act as potent inhibitors of HBV replication. mdpi.comnih.gov The docking results highlighted key interactions within the protein's binding pocket, such as hydrogen bonds and hydrophobic interactions, which are crucial for the stability of the ligand-protein complex. These theoretical predictions were instrumental in prioritizing compounds for experimental testing. mdpi.comnih.govresearchgate.net Similarly, other studies on quinoline-3-carboxamide (B1254982) derivatives have used molecular docking to investigate their selectivity towards specific kinases, such as Ataxia-Telangiectasia Mutated (ATM) kinase, which is involved in DNA damage response pathways. mdpi.com

| Ligand Scaffold | Target Protein | PDB ID | Key Findings |

| Quinoline-3-carboxylate derivatives | Hepatitis B Virus (HBV) Capsid | 5E0I | Predicted potent inhibition of HBV replication through stable binding. mdpi.comnih.govresearchgate.net |

| Quinoline-3-carboxamide derivatives | ATM Kinase | - | Docking studies highlighted selectivity for ATM kinase over other related kinases. mdpi.com |

| 2-aryl-quinoline-4-carboxylic acids | Leishmania major N-myristoyltransferase (LmNMT) | - | Inverse virtual screening identified LmNMT as a high-affinity target, confirmed by stable binding in docking simulations. nih.gov |

Quantum Chemical Calculations

Quantum chemical calculations are used to study the electronic structure and geometry of molecules. Methods like Density Functional Theory (DFT) provide a detailed understanding of molecular properties, which can be correlated with experimental data.

DFT calculations are frequently used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to analyze the distribution of electrons. For the anion of methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate, DFT calculations using the B3LYP functional with the cc-pVDZ basis set were performed to interpret its chemical reactivity. mdpi.com

The calculations of the molecule's geometry and electronic structure provided a theoretical explanation for the experimentally observed regioselectivity during methylation reactions. mdpi.com By analyzing the electron distribution and the energies of different potential products, researchers could confirm why certain atoms were more susceptible to electrophilic attack. mdpi.com Such analyses are crucial for planning synthetic routes and designing molecules with specific reactivity patterns. mdpi.comnih.gov

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to investigate the properties of molecules in their electronic excited states. It is particularly valuable for predicting UV-Vis absorption spectra and understanding photochemical processes. nih.govnih.gov

In a study of a cadmium complex involving the anion of 3-hydroxy-2-methylquinoline-4-carboxylic acid, TDDFT calculations were essential for interpreting its photoluminescent properties. researchgate.netresearchgate.net The experimental results showed that the complex emitted red light. researchgate.net The TDDFT calculations revealed that this emission could be attributed to a ligand-to-ligand charge transfer (LLCT) process. researchgate.netresearchgate.net This computational insight provided a fundamental understanding of the electronic transitions responsible for the observed optical properties, which is critical for the design of new materials for applications like LEDs. researchgate.net Further TDDFT studies on related hydroxyquinoline compounds have been used to investigate processes like excited-state intramolecular proton transfer (ESIPT), demonstrating the method's utility in exploring complex photochemical reactions. nih.gov

A key strength of computational modeling is its ability to predict properties that can be validated experimentally. The correlation between in silico predictions and in vitro or in vivo results is a critical step in the validation of computational models.

For the quinoline derivatives studied as HBV inhibitors, the molecular docking simulations that predicted potent inhibitory activity were subsequently confirmed by experimental in vitro biological assays. mdpi.comnih.gov The compounds demonstrated high inhibition of HBV replication at micromolar concentrations, validating the initial computational hypothesis and showcasing the power of a combined computational-experimental approach. mdpi.comnih.govnih.gov While direct computational studies correlating the oxidation stability of methyl 3-hydroxyquinoline-4-carboxylate were not prominently found, DFT can be used to calculate properties like ionization potential and bond dissociation energies, which are indicators of a molecule's susceptibility to oxidation.

In Silico Screening and Ligand Design for Biological Targets

In silico screening, or virtual screening, involves the use of computational methods to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. ijprajournal.com This approach accelerates the drug discovery process by narrowing down the number of candidates for experimental testing. The quinoline scaffold is often considered a "privileged structure" in medicinal chemistry due to its recurrence in molecules with diverse biological activities. nih.gov

Computational approaches are used to design novel quinoline derivatives with enhanced activity and better pharmacokinetic profiles. mdpi.comnih.gov For example, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models have been developed for quinoline derivatives to identify the key structural features that are essential for their anti-cancer activity. mdpi.com By analyzing these models, new compounds can be designed with modifications predicted to improve their biological efficacy. mdpi.com

In other cases, inverse virtual screening has been used on known active compounds, such as 2-aryl-quinoline-4-carboxylic acid derivatives, to identify their most likely biological target. nih.gov This technique led to the identification of Leishmania major N-myristoyltransferase as a putative target, providing a new avenue for developing antileishmanial agents. nih.gov These examples demonstrate how in silico screening and rational ligand design, based on scaffolds like this compound, are powerful strategies for discovering and optimizing new therapeutic agents. benthamdirect.com

Advanced Research Applications and Derivatization Strategies

Utilization as Building Blocks in Complex Molecule Synthesis

The quinoline (B57606) core, and specifically functionalized variants like Methyl 3-hydroxyquinoline-4-carboxylate, serves as a pivotal building block in the synthesis of more complex and biologically active molecules. The strategic placement of the hydroxyl and carboxylate groups on the quinoline framework provides reactive handles for a variety of chemical transformations. Researchers have utilized this scaffold to construct novel compounds with potential therapeutic applications. For instance, the synthesis of various 4-hydroxyquinoline (B1666331) derivatives has been explored for their potential as cytotoxic agents, demonstrating the utility of this class of compounds in medicinal chemistry. nih.gov The inherent reactivity of the quinoline ring system, combined with the functional groups of this compound, allows for its incorporation into larger, more elaborate molecular structures through reactions such as C-H bond functionalization, which enables the selective introduction of substituents at various positions on the heterocyclic core. chemrxiv.org

The synthesis of libraries of quinoline-based compounds is a common strategy in drug discovery. The 3-hydroxyquinoline-4-carboxylic acid moiety is a key component in the development of derivatives that have been investigated as potential antioxidants. researchgate.net By modifying the substituents on the quinoline ring, chemists can fine-tune the electronic and steric properties of the resulting molecules, thereby optimizing their biological activity. The versatility of the quinoline scaffold is further highlighted by its use in multicomponent reactions, which allow for the efficient, one-pot synthesis of complex quinoline derivatives from simple starting materials. acs.org

Development of Biochemical Probes

Derivatives of 3-hydroxyquinoline-4-carboxylic acid have shown promise in the development of biochemical probes for targeted drug delivery. The asialoglycoprotein receptor (ASGPR), a lectin highly expressed on the surface of hepatocytes, is a key target for delivering therapeutic agents to liver cells. In a notable study, a series of sixteen 3-hydroxyquinoline-4-carboxylic acid derivatives were synthesized and evaluated for their affinity to ASGPR. These compounds exhibited strong binding affinities, with dissociation constants (KD) in the nanomolar range (0.1 - 30 nM), significantly exceeding the affinities of the natural ligands, N-acetylgalactosamine and galactose. publichealthtoxicology.com This strong binding suggests that the quinoline-4-carboxylic acid scaffold could serve as a highly efficient, monovalent ligand to vector drugs specifically to hepatocytes. publichealthtoxicology.com

The development of such targeted probes is crucial for enhancing the efficacy and reducing the side effects of potent drugs. By attaching a therapeutic agent to a ligand with high affinity for a specific receptor, the drug can be concentrated at the site of action, thereby increasing its therapeutic index. The promising results with 3-hydroxyquinoline-4-carboxylic acid derivatives in targeting ASGPR open up avenues for designing sophisticated drug delivery systems for treating liver diseases. publichealthtoxicology.com

Solid-Phase Synthesis Techniques for Derivatization

Solid-phase synthesis is a powerful technique for the rapid generation of libraries of related compounds for high-throughput screening. While specific examples focusing solely on this compound are not abundant, the principles of solid-phase synthesis of related heterocyclic systems are well-established and directly applicable. For instance, a convenient approach for the solid-phase synthesis of dihydroquinazoline-2(1H)-one derivatives has been developed, yielding a variety of compounds with potential anti-proliferative activity. mdpi.com This methodology involves anchoring a suitable building block to a solid support and then carrying out a series of reactions to build the desired heterocyclic core and introduce diversity.

Similarly, a library of 3,5-disubstituted-2-oxoquinolinones has been prepared using parallel solid-phase synthesis. nih.gov In this approach, 5-amino-1-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid was loaded onto a resin, and various building blocks were subsequently attached at the 3 and 5 positions. nih.gov This strategy allows for the efficient creation of a large number of derivatives with diverse functionalities. These examples demonstrate that the quinoline scaffold is amenable to solid-phase synthesis techniques, which could be readily adapted for the derivatization of this compound to create libraries of compounds for biological evaluation.

Metal Complexation Chemistry and Coordination Studies with Hydroxyquinolinate Ligands

The 3-hydroxyquinoline-4-carboxylate moiety is an excellent ligand for metal ions, owing to the presence of the hydroxyl and carboxylate groups, which can act as a bidentate chelator. The coordination chemistry of such ligands is a rich field of study, with applications ranging from catalysis to materials science. While studies on the specific methyl ester are limited, research on related tetrahydroisoquinoline-3-carboxylic acid derivatives provides insight into the coordination behavior of this class of compounds. mdpi.com

For example, (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has been shown to act as a bidentate ligand, coordinating with Cu2+ and Co2+ in a 2:1 ratio. mdpi.com Furthermore, a derivative incorporating two of these units, 2,6-bis[((3S)-3-(methoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-2-yl)carbonyl]pyridine, acts as a tridentate ligand, forming complexes with Cu2+, Co2+, Co3+, and Fe3+ in a 1:1 ratio. mdpi.comresearchgate.net These studies highlight the versatility of the quinoline carboxylate framework in forming stable coordination compounds with a variety of transition metals. The specific geometry and electronic properties of the resulting metal complexes can be tuned by modifying the substituents on the quinoline ring and by the choice of the metal ion.

Applications in Material Science Research (e.g., OLEDs)

The unique photophysical properties of quinoline derivatives and their metal complexes make them attractive candidates for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs). A classic example is tris(8-hydroxyquinoline)aluminum (Alq3), a highly fluorescent and stable complex that has been widely used as an emissive layer in OLEDs. researchgate.net While not this compound itself, the fundamental principles of electroluminescence in such metal-organic complexes are relevant.

Future Research Directions and Unexplored Avenues

Novel Reaction Pathways for Enhanced Synthesis Efficiency

The synthesis of quinoline (B57606) derivatives has evolved significantly from classical methods like the Combes, Friedländer, and Skraup reactions. ingentaconnect.com Future research on Methyl 3-hydroxyquinoline-4-carboxylate should focus on adopting modern, more efficient synthetic strategies to improve yield, reduce waste, and increase molecular diversity.

Multicomponent Reactions (MCRs): MCRs are powerful tools for building complex molecules in a single step, offering high atom economy. rsc.orgrsc.org Novel MCRs could be designed to construct the this compound core from simple, readily available starting materials. This approach allows for the rapid generation of a library of analogs by varying the initial components, facilitating structure-activity relationship (SAR) studies.

C-H Bond Activation and Oxidative Annulation: Recent advancements in transition-metal-catalyzed C-H bond activation provide a direct and efficient way to form the quinoline ring. mdpi.com Strategies involving rhodium, ruthenium, or copper catalysts could be explored to synthesize the target molecule through cascade reactions, minimizing the need for pre-functionalized substrates. mdpi.com These methods are often characterized by high efficiency and broad functional group tolerance. mdpi.com

Green Chemistry and Nanocatalysis: A shift towards more environmentally benign synthetic protocols is essential. This includes the use of nanocatalysts, which offer high reactivity and reusability, often under solvent-free conditions. nih.gov Exploring the use of magnetic nanocatalysts, for example, could simplify product purification and catalyst recovery. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields. mdpi.comacs.org

Table 1: Comparison of Synthetic Strategies for Quinoline Derivatives

| Strategy | Advantages | Potential for this compound |

| Classical Methods (e.g., Friedländer, Skraup) | Well-established, reliable for specific substrates. | Baseline for comparison; may lack efficiency and versatility for analog synthesis. |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid access to diverse structures. rsc.orgrsc.org | Ideal for creating libraries of analogs for screening by varying starting materials. |

| C-H Activation/Oxidative Annulation | High efficiency, step economy, direct functionalization. mdpi.com | Enables novel disconnections and more direct routes from simple precursors. |

| Nanocatalysis | High yields, short reaction times, catalyst reusability, often solvent-free. nih.gov | Development of sustainable and cost-effective manufacturing processes. |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, improved yields, enhanced reaction control. acs.org | Acceleration of reaction optimization and library synthesis. |

Exploration of New Biological Targets and Mechanisms

Quinoline derivatives are known for a wide spectrum of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory effects. ontosight.ainih.govontosight.ai However, the full therapeutic potential of this compound is likely yet to be realized. Future research should aim to identify novel biological targets and elucidate new mechanisms of action.

Expanding Therapeutic Areas: While quinolones are famous for their antibacterial action via DNA gyrase inhibition, this scaffold is also present in drugs for other conditions. mdpi.comnih.gov Screening this compound and its derivatives against a broader range of targets could uncover new therapeutic applications. Potential areas of exploration include:

Antiviral Agents: Given the emergence of drug-resistant viruses, there is a constant need for new antivirals. nih.gov Quinolines have shown promise against viruses like HIV and HCV, and this compound could be evaluated as an inhibitor of viral enzymes such as polymerases or proteases. nih.gov

Neurodegenerative Diseases: Some quinoline derivatives act as neuroprotective agents. nih.gov The potential of this compound to modulate targets involved in diseases like Alzheimer's or Parkinson's, such as cholinesterases or protein kinases, warrants investigation. researchgate.net

Enzyme Inhibition: Beyond DNA gyrase, many other enzymes are viable drug targets. High-throughput screening could be employed to test the compound against panels of kinases, phosphatases, or histone demethylases, which are implicated in cancer and other diseases. nih.gov

Mechanism of Action Studies: For any identified activity, a thorough investigation into the mechanism of action is crucial. This involves identifying the specific molecular target and understanding how the compound modulates its function. Techniques such as thermal shift assays, affinity chromatography, and genetic knockdown experiments can be employed to deconvolve the target and pathway. For instance, a novel quinoline-4-carboxamide was recently identified with a unique antimalarial mechanism, highlighting that even within established therapeutic areas, new modes of action can be found. acs.org

Advanced Computational Modeling for Predictive Research

In silico methods are indispensable in modern drug discovery for accelerating the design and optimization of new therapeutic agents. Advanced computational modeling can guide the future development of this compound by predicting its properties and interactions.